Unraveling the Core Mechanism of Action: A Technical Guide to 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride (ML-9)
Unraveling the Core Mechanism of Action: A Technical Guide to 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride (ML-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride, commonly known as ML-9. ML-9 is a potent, ATP-competitive protein kinase inhibitor with a primary affinity for Myosin Light Chain Kinase (MLCK).[1] This document consolidates available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through descriptive diagrams. The information herein is intended to support further research and drug development efforts centered on the modulation of cellular processes regulated by MLCK and other ML-9-sensitive kinases.
Introduction
1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride (ML-9) is a synthetic compound recognized for its inhibitory effects on a range of protein kinases. Its primary pharmacological classification is as an enzyme inhibitor, with a well-documented role in the modulation of smooth muscle contraction, intracellular calcium signaling, and other fundamental cellular processes.[1][2] Understanding the nuanced mechanism of action of ML-9 is critical for its application as a research tool and for the potential development of novel therapeutics targeting related signaling cascades.
Core Mechanism of Action: Inhibition of Myosin Light Chain Kinase
The principal mechanism of action of ML-9 is the competitive inhibition of Myosin Light Chain Kinase (MLCK) at the ATP-binding site.[1] MLCK is a pivotal enzyme in the regulation of smooth muscle contraction. It catalyzes the phosphorylation of the 20,000-Dalton regulatory light chain of myosin II (MLC20). This phosphorylation event is a prerequisite for the interaction of myosin with actin, leading to the generation of contractile force.
By binding to MLCK, ML-9 prevents the transfer of phosphate from ATP to MLC20, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.[1] This inhibitory action has been demonstrated to induce vasorelaxant effects in vivo.
Signaling Pathway of ML-9 Action on Smooth Muscle Contraction
Broader Kinase Inhibition Profile
While ML-9 is a potent inhibitor of MLCK, it also exhibits inhibitory activity against other protein kinases, albeit with lower potency. This broader spectrum of activity is crucial to consider when interpreting experimental results.
Quantitative Data: Inhibitor Constants (Ki)
| Kinase | Inhibitor Constant (Ki) | Reference |
| Myosin Light Chain Kinase (MLCK) | 4 µM | [3] |
| Protein Kinase A (PKA) | 32 µM | [3] |
| Protein Kinase C (PKC) | 54 µM | [3] |
Table 1: Inhibitor constants (Ki) of ML-9 for various protein kinases.
Effects on Intracellular Calcium Signaling
Beyond direct kinase inhibition, ML-9 has been shown to influence intracellular calcium ([Ca2+]i) concentrations. Studies in guinea pig tracheal smooth muscle have demonstrated that ML-9 can reduce the increase in [Ca2+]i induced by high potassium, methacholine, and thapsigargin.[2] This effect appears to be independent of its MLCK inhibitory activity, as other MLCK inhibitors like wortmannin did not produce the same effect on [Ca2+]i.[2] The mechanism is suggested to be through the inhibition of Ca2+-permeable channels, similar to the action of Ca2+ channel blockers like SKF-96365.[2]
Furthermore, ML-9 is known to inhibit the activity of Stromal Interaction Molecule 1 (STIM1), a key sensor of calcium levels in the endoplasmic reticulum that is involved in store-operated calcium entry (SOCE).[3]
Signaling Pathway of ML-9's Effect on Calcium Homeostasis
Other Reported Biological Activities
Recent studies have also implicated ML-9 in the regulation of autophagy. It has been shown to induce autophagy by stimulating the formation of autophagosomes while also inhibiting their degradation, identifying it as a lysosomotropic agent.[3]
Experimental Protocols
The following are generalized protocols for key experiments relevant to characterizing the activity of ML-9.
In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This protocol provides a framework for determining the inhibitory activity of ML-9 against a specific kinase.
Objective: To quantify the IC50 value of ML-9 for a target kinase.
Materials:
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Purified active target kinase (e.g., MLCK, PKA, PKC)
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Fluorescently labeled peptide substrate for the kinase
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ATP
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ML-9
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Assay buffer (e.g., 100 mM HEPES (pH 7.5), 5 mM MgCl2, 0.05% CHAPS, 0.5 mM DTT)
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Kinase reaction stop solution (containing EDTA)
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Capillary electrophoresis instrument
Procedure:
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Prepare Reagents:
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Prepare a stock solution of ML-9 in a suitable solvent (e.g., DMSO).
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Prepare serial dilutions of ML-9 in assay buffer to create a concentration gradient.
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Prepare a kinase solution by diluting the purified kinase in assay buffer.
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Prepare a substrate mix containing the fluorescently labeled peptide substrate and ATP in assay buffer. The ATP concentration should be near the Km for the specific kinase.
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-
Kinase Reaction:
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In a microplate, add the diluted ML-9 solutions or vehicle control.
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Add the kinase solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
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Initiate the kinase reaction by adding the substrate mix to each well.
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Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes). The reaction time should be within the linear range of product formation.
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-
Stop Reaction:
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Terminate the reaction by adding the stop solution.
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-
Analysis:
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Analyze the samples using a capillary electrophoresis instrument. The instrument will separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge-to-mass ratio.
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Quantify the amount of product formed in each reaction.
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-
Data Analysis:
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Calculate the percentage of kinase inhibition for each ML-9 concentration relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the ML-9 concentration.
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Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).
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Experimental Workflow for Kinase Inhibition Assay
Intracellular Calcium Measurement using Fura-2 AM
This protocol outlines a method for measuring changes in intracellular calcium concentration in response to ML-9 treatment.
Objective: To assess the effect of ML-9 on intracellular calcium levels in cultured cells.
Materials:
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Cultured cells (e.g., smooth muscle cells, HEK293 cells)
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Fura-2 AM (acetoxymethyl ester) fluorescent dye
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
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ML-9
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Agonist to induce calcium influx (e.g., carbachol, high potassium solution)
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Fluorescence spectrophotometer or fluorescence microscope with ratiometric imaging capabilities
Procedure:
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Cell Preparation:
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Plate cells on glass coverslips or in a suitable imaging dish and grow to the desired confluency.
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-
Dye Loading:
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Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in DMSO and then diluting in HBSS to the final working concentration (e.g., 2-5 µM Fura-2 AM).
-
Wash the cells with HBSS.
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Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.
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-
De-esterification:
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Wash the cells with HBSS to remove extracellular Fura-2 AM.
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Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.
-
-
Fluorescence Measurement:
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Mount the coverslip or dish onto the fluorescence spectrophotometer or microscope.
-
Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
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Establish a baseline fluorescence ratio (F340/F380).
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Experimental Treatment:
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Add ML-9 at the desired concentration and continue recording the fluorescence ratio.
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After a period of incubation with ML-9, add an agonist to stimulate a calcium response.
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Continue recording the fluorescence ratio to observe the effect of ML-9 on the agonist-induced calcium signal.
-
-
Data Analysis:
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The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
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Analyze the changes in the fluorescence ratio over time to determine the effect of ML-9 on basal and stimulated intracellular calcium levels.
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Conclusion
1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride (ML-9) is a valuable pharmacological tool for the study of cellular signaling pathways. Its primary mechanism of action as a Myosin Light Chain Kinase inhibitor is well-established, with significant implications for the regulation of smooth muscle contractility. However, its broader kinase inhibition profile and its effects on intracellular calcium homeostasis and autophagy highlight the importance of careful experimental design and interpretation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this multifaceted compound. Further investigation into the specific molecular interactions of ML-9 will undoubtedly continue to illuminate complex cellular regulatory networks.
References
- 1. ML-9 inhibits the vascular contraction via the inhibition of myosin light chain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ML-9, a myosin light chain kinase inhibitor, reduces intracellular Ca2+ concentration in guinea pig trachealis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
